molecular formula C26H24N2O5 B12041780 2-amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

2-amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B12041780
M. Wt: 444.5 g/mol
InChI Key: VKUYEVNKXPVAKD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 5,7-dihydroxy-4-substituted coumarins, malononitrile, and aromatic aldehydes in the presence of a basic catalyst such as potassium carbonate (K2CO3) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers use it to investigate biological pathways and interactions at the molecular level.

    Industry: The compound is used in developing new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, influencing biochemical processes. The exact mechanism can vary depending on the context of its application, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar compounds include other pyrano[4,3-b]pyran derivatives with varying substituents. For example:

These compounds share structural similarities but differ in their substituents, leading to unique chemical properties and applications

Properties

Molecular Formula

C26H24N2O5

Molecular Weight

444.5 g/mol

IUPAC Name

2-amino-4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile

InChI

InChI=1S/C26H24N2O5/c1-4-30-21-12-18(9-10-20(21)31-14-17-7-5-15(2)6-8-17)23-19(13-27)25(28)33-22-11-16(3)32-26(29)24(22)23/h5-12,23H,4,14,28H2,1-3H3

InChI Key

VKUYEVNKXPVAKD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N)OCC4=CC=C(C=C4)C

Origin of Product

United States

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